2-((4-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one
Description
2-((4-Fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one is a synthetic quinazolin-4(3H)-one derivative characterized by three key structural features:
- C2 substituent: A 4-fluorobenzylthio group, introducing a thioether linkage with a para-fluorinated benzyl moiety.
- N3 substituent: A phenethyl group, contributing steric bulk and lipophilicity.
Quinazolin-4(3H)-ones are pharmacologically significant scaffolds, often associated with anticancer, antimicrobial, and kinase-inhibitory activities . The fluorinated benzylthio group at C2 aligns with bioactive analogs reported in the literature, while the morpholino group at C6 distinguishes this compound from many derivatives, which typically feature halogens (e.g., iodine) or alkyl chains at this position .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c28-22-8-6-21(7-9-22)19-34-27-29-25-11-10-23(30-14-16-33-17-15-30)18-24(25)26(32)31(27)13-12-20-4-2-1-3-5-20/h1-11,18H,12-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSSDMJUIREPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one is part of a class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a quinazoline core, which is known for its diverse biological activities. The presence of the 4-fluorobenzyl and morpholino groups enhances its interaction with biological targets, potentially leading to improved therapeutic effects.
The biological activity of this compound primarily involves:
- Inhibition of Polo-like Kinase 1 (Plk1) : This kinase plays a crucial role in cell cycle regulation and mitosis. Overexpression of Plk1 is often associated with various cancers. The compound has been identified as a potential inhibitor, which may lead to mitotic arrest in cancer cells .
- Antiproliferative Effects : Studies indicate that this quinazoline derivative exhibits significant antiproliferative activity against several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell division through the modulation of key signaling pathways .
Efficacy Against Cancer Cell Lines
A summary of the efficacy data against various cancer cell lines is provided in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.5 | Inhibition of Plk1 |
| MCF-7 | 0.7 | Induction of apoptosis |
| A549 | 0.6 | Cell cycle arrest |
Table 1: Antiproliferative activity of this compound against different cancer cell lines.
Case Studies
Case Study 1: In Vivo Efficacy
In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study utilized a xenograft model where human breast cancer cells were implanted into immunocompromised mice. The results indicated that the compound effectively inhibited tumor growth by approximately 70% over a treatment period of four weeks .
Case Study 2: Mechanistic Insights
A detailed mechanistic study evaluated the interaction between the compound and Plk1 using biochemical assays. The findings revealed that the compound binds to the polo box domain of Plk1, preventing its activation and subsequent downstream signaling required for mitosis . This was corroborated by Western blot analysis showing decreased phosphorylation levels of key substrates involved in cell cycle progression.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution properties, with an estimated half-life suitable for oral administration. Further studies are needed to fully characterize its metabolic profile and potential toxicity.
Comparison with Similar Compounds
C2 Substituent Variability
The thioether group at C2 is a common feature in bioactive quinazolinones. Key comparisons include:
N3 Substituent Comparisons
C6 Substituent Comparisons
- Morpholino vs. Iodo: Morpholino’s polarity may improve aqueous solubility compared to iodine, which is bulky and hydrophobic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
